
2-(3-甲基苯基)吡咯烷
描述
2-(3-Methylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌潜力
2-(3-甲基苯基)吡咯烷: 衍生物已被合成并评估其对各种癌细胞系的体外抗癌潜力。这些化合物在抑制肺癌、卵巢癌和结肠癌细胞的生长方面显示出令人鼓舞的结果。 已使用流式细胞术方法研究了这些化合物诱导的细胞死亡机制 .
抗惊厥和镇痛活性
该化合物已被用于创建杂交体,这些杂交体在动物模型中体内被评估其抗惊厥和镇痛活性。 这些研究对于开发治疗癫痫和慢性疼痛等疾病的新疗法至关重要 .
药物治疗
吡咯烷生物碱,包括2-(3-甲基苯基)吡咯烷,已显示出广泛的生物活性。它们具有抗氧化、抗炎、抗菌、抗真菌、抗寄生虫和驱虫特性。 此外,它们还显示出抗癌、降血糖、器官保护和神经药理学活性,使其成为药物治疗中有希望的候选者 .
药物发现
吡咯烷核心是药物发现中的一种用途广泛的支架。它已被用于设计具有吡咯烷环特征的目标选择性分子。 这包括开发具有提高的效力和减少的副作用的新型治疗剂 .
结合构象研究
在药物设计方面,可以研究2-(3-甲基苯基)吡咯烷的结合构象,以提高生物活性分子对特定靶点的效力,同时最大限度地减少对非靶受体的活性 .
解毒过程
已研究了含有吡咯烷环的化合物在体内解毒过程中的作用。 它们可以上调参与清除体内外来有毒物质的蛋白质 .
安全和危害
While specific safety and hazard information for “2-(3-Methylphenyl)pyrrolidine” is not available, pyrrolidine compounds can be flammable and may cause burns of eyes, skin, and mucous membranes . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .
未来方向
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties, including their bioavailability .
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)pyrrolidine. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body . .
生化分析
Biochemical Properties
2-(3-Methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives are known to interact with enzymes such as cholinesterases and carbonic anhydrases . These interactions can lead to enzyme inhibition or activation, affecting biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
2-(3-Methylphenyl)pyrrolidine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to impact neurotransmitter release and uptake in neuronal cells . This modulation can affect cell signaling pathways, leading to changes in gene expression and metabolic activity. Additionally, 2-(3-Methylphenyl)pyrrolidine may influence cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(3-Methylphenyl)pyrrolidine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, pyrrolidine derivatives can act as enzyme inhibitors by binding to the active site and preventing substrate access . This inhibition can result in altered biochemical pathways and changes in gene expression. Additionally, 2-(3-Methylphenyl)pyrrolidine may interact with cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methylphenyl)pyrrolidine can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . The temporal effects of 2-(3-Methylphenyl)pyrrolidine may also depend on its concentration and exposure duration, with prolonged exposure potentially leading to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(3-Methylphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity. Studies have shown that the dosage threshold for these effects can vary depending on the animal model and the specific biological system being studied.
Metabolic Pathways
2-(3-Methylphenyl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, pyrrolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(3-Methylphenyl)pyrrolidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(3-Methylphenyl)pyrrolidine may localize to specific cellular compartments, influencing its activity and function. The compound’s distribution can also affect its accumulation in tissues, potentially leading to localized effects or toxicity.
Subcellular Localization
The subcellular localization of 2-(3-Methylphenyl)pyrrolidine is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, pyrrolidine derivatives can localize to the endoplasmic reticulum, mitochondria, or nucleus, where they exert their biological effects. The subcellular localization of 2-(3-Methylphenyl)pyrrolidine can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393491 | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-05-8 | |
| Record name | 2-(3-Methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


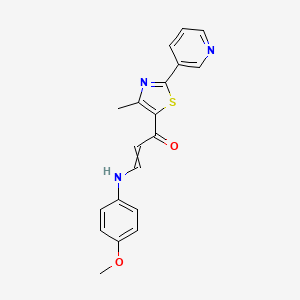
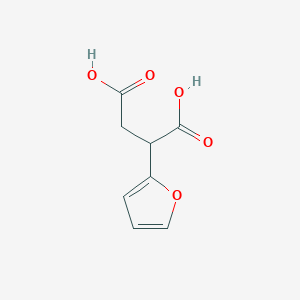
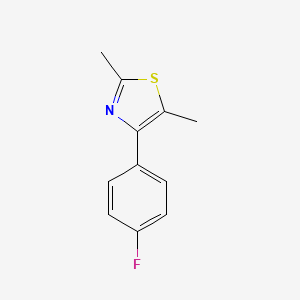

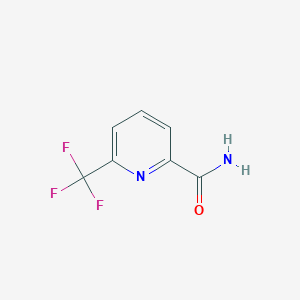
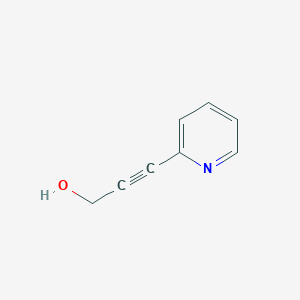
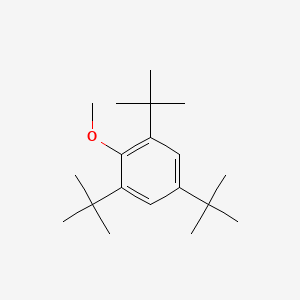
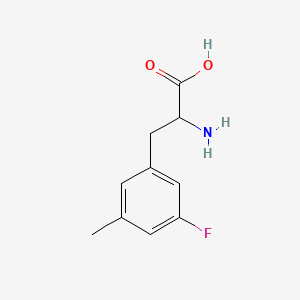
![1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1306774.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
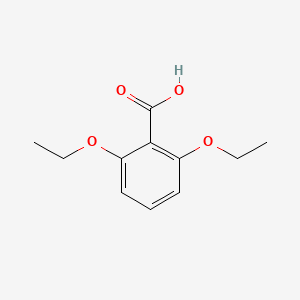
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)
